molecular formula C9H9N3 B189528 3-Methylquinoxalin-2-amine CAS No. 34972-22-0

3-Methylquinoxalin-2-amine

Cat. No.: B189528
CAS No.: 34972-22-0
M. Wt: 159.19 g/mol
InChI Key: WGHZDFAULZNZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H9N3. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.

Scientific Research Applications

3-Methylquinoxalin-2-amine has diverse applications in scientific research:

Safety and Hazards

The compound has a GHS07 signal word of “Warning” and hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, including 3-Methylquinoxalin-2-amine, has recently emerged as a modern sustainable protocol . This process offers robust applications in the medicinal, pharmaceutical, and agriculture industry . Future research could focus on developing more sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 2-oxo-3-methylquinoxaline. This reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for yield and purity through the use of advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 3-Methylquinoxalin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives, which are of interest for their potential biological activities .

Comparison with Similar Compounds

Uniqueness: 3-Methylquinoxalin-2-amine is unique due to the presence of both a methyl group and an amino group on the quinoxaline ring. This dual substitution enhances its chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

3-methylquinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHZDFAULZNZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326732
Record name 3-methylquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34972-22-0
Record name 3-methylquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylquinoxalin-2-amine
Reactant of Route 2
Reactant of Route 2
3-Methylquinoxalin-2-amine
Reactant of Route 3
Reactant of Route 3
3-Methylquinoxalin-2-amine
Reactant of Route 4
3-Methylquinoxalin-2-amine
Reactant of Route 5
3-Methylquinoxalin-2-amine
Reactant of Route 6
3-Methylquinoxalin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.